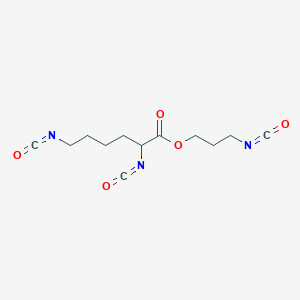![molecular formula C10H5Cl2N3OS B14471216 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one CAS No. 65903-47-1](/img/structure/B14471216.png)
6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one typically involves the reaction of 3,4-dichloroaniline with thiourea and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, visible-light-mediated regioselective synthesis in aqueous conditions has been developed to produce thiazolo[3,2-b][1,2,4]triazole derivatives efficiently .
化学反応の分析
Types of Reactions
6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts
- [1,2,4]triazolo[5,1-b][1,3]thiazin-4-ium salts
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various applications .
特性
CAS番号 |
65903-47-1 |
|---|---|
分子式 |
C10H5Cl2N3OS |
分子量 |
286.14 g/mol |
IUPAC名 |
6-(3,4-dichlorophenyl)-1H-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-one |
InChI |
InChI=1S/C10H5Cl2N3OS/c11-6-2-1-5(3-7(6)12)8-4-17-10-13-9(16)14-15(8)10/h1-4H,(H,14,16) |
InChIキー |
GVJRZNHMAIVWGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CSC3=NC(=O)NN23)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


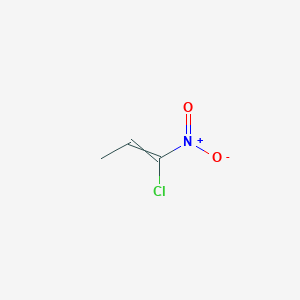
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

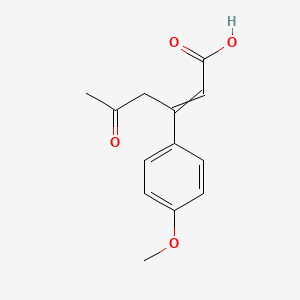
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
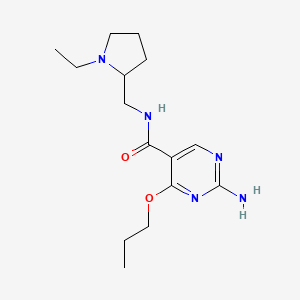
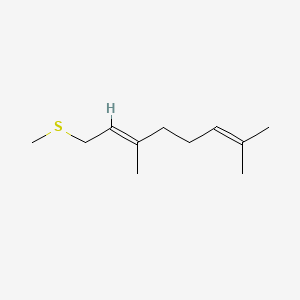
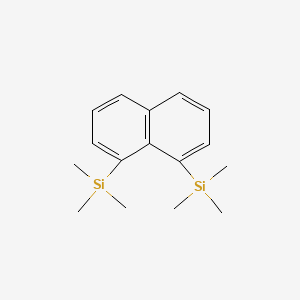
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
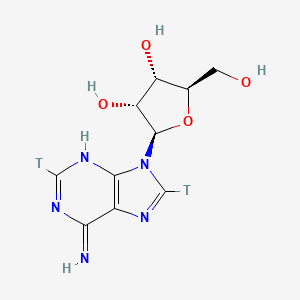
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
